molecular formula C12H11Br B8741845 1-Bromomethyl-8-methylnaphthalene

1-Bromomethyl-8-methylnaphthalene

Cat. No.: B8741845
M. Wt: 235.12 g/mol
InChI Key: YWHWIWITJVJDJZ-UHFFFAOYSA-N
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Description

1-Bromomethyl-8-methylnaphthalene is a brominated naphthalene derivative with a bromomethyl (-CH₂Br) substituent at the 1-position and a methyl (-CH₃) group at the 8-position of the naphthalene ring.

Properties

Molecular Formula

C12H11Br

Molecular Weight

235.12 g/mol

IUPAC Name

1-(bromomethyl)-8-methylnaphthalene

InChI

InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3

InChI Key

YWHWIWITJVJDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Bromomethyl-8-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can be utilized to synthesize:

  • Naphthalene Derivatives: These derivatives are crucial in the production of dyes, fragrances, and pharmaceuticals.
  • Biologically Active Compounds: The compound can be transformed into various biologically active molecules through nucleophilic substitution reactions.

Material Science

The compound is also explored for its potential applications in material science:

  • Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
  • Nanotechnology: Research indicates that derivatives of naphthalene compounds can be used in creating nanostructured materials for electronics and photonics.

Biological Studies

Recent studies have shown that naphthalene derivatives exhibit biological activities:

  • DNA Binding Studies: Research indicates that this compound can interact with DNA, making it a candidate for studying DNA-binding properties and potential antitumor activities .
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in neuropharmacology .

Case Studies

StudyObjectiveFindings
Clough et al. (1975)Investigate conformational propertiesFound unique steric interactions in naphthalene derivatives affecting their reactivity .
Recent Biological StudyAssess DNA bindingIdentified strong binding affinity of naphthalene derivatives to DNA, suggesting potential therapeutic applications .
Polymer Synthesis ResearchUse as a polymer modifierDemonstrated successful incorporation into polymer matrices, enhancing mechanical properties .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₂H₁₁Br (calculated based on 1-(Bromomethyl)naphthalene [C₁₁H₉Br] with an additional methyl group) .
  • Reactivity : The bromomethyl group is a reactive site for nucleophilic substitution or elimination reactions, making it valuable in organic synthesis .
  • For example, 1-bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene was synthesized via methylation of a hydroxylated precursor .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Bromomethyl-8-methylnaphthalene with structurally related naphthalene derivatives:

Compound Molecular Weight Boiling Point (°C) Melting Point (°C) Solubility Key Features
This compound* ~235.08 Not reported Not reported Likely soluble in non-polar solvents Bromomethyl and methyl groups enhance steric effects
1-(Bromomethyl)naphthalene 221.09 281 (lit.) Not reported Miscible in alcohols, benzene, ether Reactive intermediate for pharmaceuticals
1-Bromonaphthalene 207.07 281 -6 Soluble in organic solvents High refractive index (nD²⁰ = 1.658)
8-Methylnaphthalene 142.20 245–247 34–36 Insoluble in water Found in coal tar; used in dye synthesis

Preparation Methods

Photobromination of 1,8-Dimethylnaphthalene

The most widely reported method involves the radical bromination of 1,8-dimethylnaphthalene using NBS under visible light irradiation. This approach exploits the stability of benzylic radicals to selectively introduce a bromomethyl group at the 1-position.

Procedure :

  • Substrate : 1,8-Dimethylnaphthalene

  • Reagents : NBS (1.05 equiv), acetonitrile (solvent)

  • Conditions :

    • Visible light (CFL lamp, 23 W)

    • Continuous-flow reactor (FEP tubing, 0.75 mm ID)

    • Residence time: 10–15 minutes

  • Mechanism :
    Light initiation generates bromine radicals (*Br) from NBS, which abstract a hydrogen atom from the benzylic methyl group. The resultant benzylic radical reacts with NBS to form the brominated product.

Yield : 75–87% (isolated).
Advantages :

  • Avoids chlorinated solvents (e.g., CCl₄).

  • Scalable via continuous-flow systems (throughput: 30–180 mmol/hr).

Batch Photochemical Bromination

For smaller-scale synthesis, batch reactors are employed under similar conditions:

  • Solvent : Benzene or acetonitrile

  • Light Source : Household CFL or UV lamp

  • Reaction Time : 2–4 hours.

Key Considerations :

  • Regioselectivity : Both methyl groups in 1,8-dimethylnaphthalene are benzylic, but steric and electronic factors favor bromination at the 1-position.

  • Byproducts : Over-bromination is minimized by using stoichiometric NBS (1.05 equiv).

Microfluidic Photobromination with Molecular Bromine

Controlled Bromination in Flow Systems

A high-efficiency alternative uses molecular bromine (Br₂) in microfluidic reactors to achieve monobromination:

Procedure :

  • Substrate : 1,8-Dimethylnaphthalene

  • Reagents : Br₂ (1.1 equiv), cyclohexane (solvent)

  • Conditions :

    • Microfluidic chip (channel width: 200 μm)

    • UV light (254 nm)

    • Residence time: <1 minute

Yield : 85–90%.
Advantages :

  • Suppresses dibromination byproducts (<5%).

  • Suitable for thermally sensitive substrates.

Functionalization via Grignard Reagents

Two-Step Synthesis from 1,8-Dibromonaphthalene

This method involves sequential alkylation and bromination:

Step 1: Methylation

  • Substrate : 1,8-Dibromonaphthalene

  • Reagents : Methyllithium (1.2 equiv), iodomethane (6.8 equiv)

  • Conditions : THF, 0°C → 25°C, 3 hours.

  • Intermediate : 1-Bromo-8-methylnaphthalene (43% yield).

Step 2: Bromomethylation

  • Reagents : NBS, AIBN (radical initiator)

  • Conditions : Benzene, reflux, 12 hours.

  • Yield : 60–65%.

Limitations :

  • Lower overall yield due to multi-step synthesis.

  • Requires handling of pyrophoric methyllithium.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)ScalabilityByproduct Control
NBS PhotobrominationNBS, CFL lightContinuous flow87HighExcellent
Batch BrominationNBS, UV lampBatch reactor75ModerateGood
Microfluidic Br₂Br₂, UV lightMicrofluidic chip90HighExcellent
Grignard ApproachMeLi, NBSMulti-step43LowModerate

Mechanistic Insights and Optimization

Radical Stability and Selectivity

Benzylic bromination proceeds via a radical chain mechanism :

  • Initiation: Light cleaves NBS to generate *Br radicals.

  • Propagation:

    • *Br abstracts a hydrogen from the benzylic methyl group.

    • The benzylic radical reacts with NBS to form C-Br and succinimidyl radical.

Regioselectivity Factors :

  • Steric Effects : The 1-position methyl is less hindered in 1,8-dimethylnaphthalene, favoring bromination.

  • Radical Stability : Delocalization into the naphthalene ring stabilizes the transition state.

Solvent and Light Optimization

  • Acetonitrile : Enhances solubility of NBS and suppresses ionic side reactions.

  • Wavelength : Visible light (450–550 nm) minimizes degradation of naphthalene derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromomethyl-8-methylnaphthalene, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis of brominated naphthalene derivatives typically involves electrophilic substitution or radical bromination. For this compound, optimizing solvent polarity (e.g., using dichloromethane or CCl₄) and temperature (0–25°C) can reduce di-brominated by-products. Catalytic systems like FeBr₃ or N-bromosuccinimide (NBS) under controlled light exposure may enhance regioselectivity . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR distinguishes methyl (δ 2.5–3.0 ppm) and bromomethyl (δ 4.3–4.7 ppm) groups. <sup>13</sup>C NMR confirms aromatic carbons (δ 120–140 ppm) and brominated carbons (δ 30–40 ppm).
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion peak (M⁺) for C₁₂H₁₁Br should appear at m/z 234/236 (Br isotope pattern) .
  • IR : C-Br stretches (500–600 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) are key identifiers.

Q. What are the key considerations in designing in vitro assays to assess the cytotoxicity of this compound?

  • Methodological Answer : Use human cell lines (e.g., HepG2 or A549) with exposure durations ≤72 hours to avoid solvent toxicity. Include negative controls (DMSO vehicle) and positive controls (e.g., naphthalene derivatives with known cytotoxicity). Measure viability via MTT assays and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Dose-response curves should cover 0.1–100 µM, referencing inclusion criteria for systemic effects in mammalian studies .

Advanced Research Questions

Q. How do structural modifications in brominated methylnaphthalenes influence their metabolic pathways and toxicokinetic profiles?

  • Methodological Answer : Bromine’s electronegativity increases oxidative metabolism via CYP450 enzymes (e.g., CYP1A1/2), producing reactive epoxides. Methyl groups at position 8 may sterically hinder Phase II conjugation (e.g., glutathione transferase), prolonging half-life. Use hepatic microsomal assays with LC-MS/MS to track metabolites. Compare urinary excretion rates in rodent models (oral vs. inhalation exposure) to assess bioaccumulation potential .

Q. What methodologies are recommended for resolving contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

  • Step 1 : Aggregate data from peer-reviewed studies and grey literature.
  • Step 5 : Assess risk of bias using criteria like randomization, blinding, and dose accuracy (Table C-7) .
  • Step 6 : Rate confidence via consistency across species (e.g., murine vs. human in vitro models).
  • Step 7 : Reconcile discrepancies by prioritizing studies with robust controls and validated biomarkers (e.g., urinary naphthols) .

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Use QSAR models to estimate log Kow (octanol-water partition coefficient). A higher log Kow (>3.5) suggests bioaccumulation in lipid-rich tissues. EPI Suite™ predicts half-life in soil (>60 days) and water (>30 days) due to low hydrolytic stability. Molecular dynamics simulations can model interactions with organic matter in sediment .

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